molecular formula C21H16ClN3O6 B7750289 ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750289
M. Wt: 441.8 g/mol
InChI Key: VOTAKJGEIQKYJR-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as nitro, chloro, and amide in its structure suggests that it may exhibit interesting chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Isoindoline Core: Starting from phthalic anhydride, the isoindoline core can be synthesized through a series of reactions including amination and cyclization.

    Introduction of Nitro and Chloro Groups: The nitro and chloro groups can be introduced via nitration and chlorination reactions, respectively.

    Coupling with Benzoyl Chloride: The intermediate can be coupled with 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired amide linkage.

    Esterification: Finally, the esterification of the resulting compound with ethyl acetoacetate under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: can be compared with other isoindoline derivatives such as:

Uniqueness

The unique combination of nitro, chloro, and amide functional groups in this compound may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O6/c1-3-31-21(28)17(11(2)26)18-13-6-4-5-7-14(13)19(23-18)24-20(27)15-9-8-12(25(29)30)10-16(15)22/h4-10H,3H2,1-2H3,(H,23,24,27)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAKJGEIQKYJR-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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